molecular formula C19H12Cl2O4 B4702445 4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE

4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE

Cat. No.: B4702445
M. Wt: 375.2 g/mol
InChI Key: BRVIRHUGELONLB-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl acetate moiety and a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE typically involves multiple steps, starting with the preparation of the chlorinated phenyl acetate and the dihydrofuran intermediates. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the dihydrofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.

    Substitution: The chlorinated phenyl ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE include other chlorinated phenyl acetates and dihydrofuran derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and reactivity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[4-chloro-2-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O4/c1-11(22)24-17-7-6-16(21)9-13(17)8-14-10-18(25-19(14)23)12-2-4-15(20)5-3-12/h2-10H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVIRHUGELONLB-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
Reactant of Route 2
4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
Reactant of Route 5
4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE

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